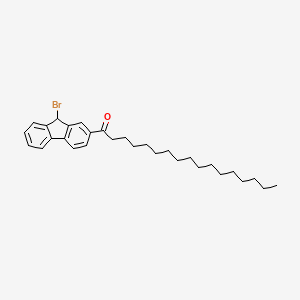
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a heptadecanone chain attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one typically involves the bromination of fluorene followed by the attachment of the heptadecanone chain. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives.
Reduction Reactions: The carbonyl group in the heptadecanone chain can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted fluorenes.
Oxidation Reactions: Formation of fluorenone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
科学的研究の応用
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone
- 1-(9,9-Diethyl-9H-fluoren-2-yl)-2-(acetyloxyimino)propan-1-one
Uniqueness
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one is unique due to its specific structural features, such as the bromine atom at the 9th position and the long heptadecanone chain. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
922499-83-0 |
|---|---|
分子式 |
C30H41BrO |
分子量 |
497.5 g/mol |
IUPAC名 |
1-(9-bromo-9H-fluoren-2-yl)heptadecan-1-one |
InChI |
InChI=1S/C30H41BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29(32)24-21-22-26-25-18-16-17-19-27(25)30(31)28(26)23-24/h16-19,21-23,30H,2-15,20H2,1H3 |
InChIキー |
XJVRTLYCOOAWKC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


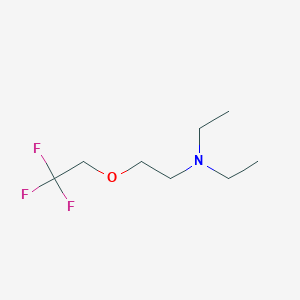

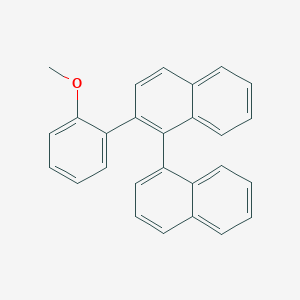
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
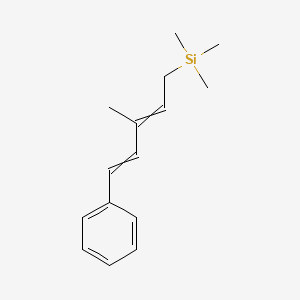
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
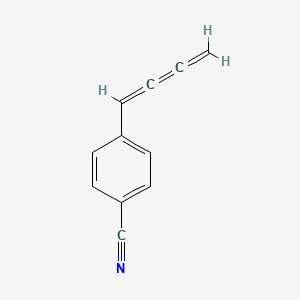
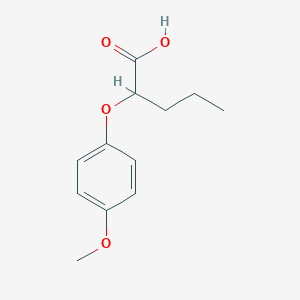

![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
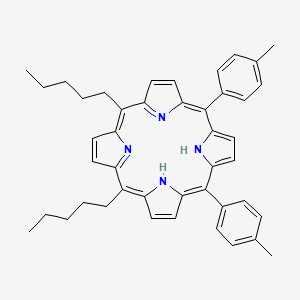

![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
